![molecular formula C17H15F6IO3S B1459738 [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate CAS No. 1232133-62-8](/img/structure/B1459738.png)
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
Overview
Description
“4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate” is a chemical compound with the empirical formula C17H15F6IO3S . It has a molecular weight of 540.26 . This compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethylphenyl group and a trimethylphenyl group attached to an iodonium ion . The trifluoromethanesulfonate group acts as a counterion .Chemical Reactions Analysis
As mentioned earlier, this compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 201.0 to 205.0 °C . It is soluble in methanol .Scientific Research Applications
Lewis Acid Catalyst in Polymerization
This compound serves as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . Its role as a catalyst facilitates the formation of polymers by opening the double bond in monomers, allowing them to link together into long chains. This application is crucial in creating materials with specific properties, such as strength, flexibility, and resistance to chemicals.
Arylating Agent in Organic Synthesis
It acts as an arylating agent in the arylalkynylation of alkenes . This process is used to introduce aryl groups into a molecule, which can significantly alter the chemical and physical properties of the resulting compounds. This is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known to act as a lewis acid catalyst and an arylating agent .
Mode of Action
As a Lewis acid catalyst, 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate can facilitate the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . As an arylating agent, it participates in the arylalkynylation of alkenes .
Biochemical Pathways
Its role as a lewis acid catalyst and arylating agent suggests that it may influence pathways involving polymerization and arylalkynylation .
Result of Action
Its role as a lewis acid catalyst and arylating agent suggests that it may facilitate certain chemical reactions .
Action Environment
It is recommended to store the compound in a cool and dark place, below 15°c , suggesting that temperature and light exposure may affect its stability.
properties
IUPAC Name |
trifluoromethanesulfonate;[4-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3I.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)20-14-6-4-13(5-7-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMIKRDUJQRGJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
CAS RN |
1232133-62-8 | |
Record name | [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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